molecular formula C23H19ClN2O3S B2366372 (3E)-1-benzyl-3-{[(2-chlorobenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 893316-11-5

(3E)-1-benzyl-3-{[(2-chlorobenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2366372
CAS No.: 893316-11-5
M. Wt: 438.93
InChI Key: QRELPWMUPPUUSI-PXLXIMEGSA-N
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Description

The compound "(3E)-1-benzyl-3-{[(2-chlorobenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide" belongs to the 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide class of heterocycles, which are recognized for their structural similarity to 1,3-dicarbonyl systems and their role as enol nucleophiles in multicomponent reactions . The core scaffold features a benzothiazine ring fused with a sulfone group (2,2-dioxide) and substituted at the N-1 position with a benzyl group. The (3E)-configured aminomethylene substituent at C-3 introduces a conjugated enamine system, which enhances reactivity in synthetic applications and modulates biological activity .

Its synthesis typically involves three-component reactions between 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, aromatic aldehydes, and active methylene nitriles, yielding fused 2-amino-4H-pyrans or bis-adduct salts depending on reaction conditions .

Properties

IUPAC Name

(3E)-1-benzyl-3-[[(2-chlorophenyl)methylamino]methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O3S/c24-20-12-6-4-10-18(20)14-25-15-22-23(27)19-11-5-7-13-21(19)26(30(22,28)29)16-17-8-2-1-3-9-17/h1-13,15,25H,14,16H2/b22-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRELPWMUPPUUSI-PXLXIMEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNCC4=CC=CC=C4Cl)S2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NCC4=CC=CC=C4Cl)/S2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (3E)-1-benzyl-3-{[(2-chlorobenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a derivative of the benzothiazine class, which has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.

The synthesis of benzothiazine derivatives often involves the use of N-heterocyclic carbene (NHC) catalysis, which facilitates the C3-functionalization of 2,1-benzothiazine 2,2-dioxides. This method has shown high enantioselectivity and broad substrate scope, making it a promising approach for developing biologically active compounds .

Antimicrobial Activity

Research indicates that compounds within the benzothiazine class exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives can inhibit the growth of Trypanosoma brucei, a parasite responsible for sleeping sickness. One compound in this series showed submicromolar activity against T. brucei with an EC50 value as low as 16 nM, indicating potent antitrypanosomal effects .

Anti-inflammatory and Analgesic Properties

Benzothiazine derivatives have also been noted for their anti-inflammatory and analgesic effects. The 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide core has been identified as a more effective non-steroidal anti-inflammatory drug (NSAID) compared to established drugs like Piroxicam and Meloxicam . The mechanism of action is thought to involve inhibition of cyclooxygenase enzymes (COX), leading to reduced prostaglandin synthesis.

Potential in Cancer Therapy

The biological activity of benzothiazine derivatives extends to anticancer applications as well. Compounds derived from this scaffold have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structural features that enhance their bioactivity include specific substitutions on the benzyl ring and the presence of electron-donating groups .

Case Study 1: Antitrypanosomal Activity

A series of experiments assessed the antitrypanosomal activity of various benzothiazine derivatives. The most active compound exhibited an EC50 value of 16 nM against T. brucei, while modifications to the substituents significantly impacted efficacy. For example, altering chlorine or methoxy groups resulted in varying potencies, highlighting the importance of structural optimization in drug design .

Case Study 2: Anti-inflammatory Effects

In a comparative study of anti-inflammatory effects, several benzothiazine derivatives were evaluated against standard NSAIDs. The results indicated that certain derivatives not only matched but exceeded the efficacy of traditional NSAIDs in reducing inflammation in animal models, suggesting their potential for therapeutic use in inflammatory diseases .

Table 1: Biological Activity of Selected Benzothiazine Derivatives

Compound NameEC50 (nM)Activity TypeReference
Compound A16Antitrypanosomal
Compound B13Anticancer
Compound C<50Anti-inflammatory
Compound D25Antimicrobial

Table 2: Structure-Activity Relationship (SAR) Insights

Substituent PositionSubstituent TypeEffect on Activity
ParaChlorineIncreased potency
MetaMethoxyDecreased potency
OrthoDimethylaminoSignificant activity boost

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Benzothiazinones have been extensively studied for their antimicrobial properties, particularly against Mycobacterium tuberculosis. Research indicates that derivatives of benzothiazinone exhibit potent bactericidal activity against drug-resistant strains of tuberculosis. The mechanism involves the inhibition of the enzyme DprE1, essential for cell wall biosynthesis in mycobacteria .

Anticancer Properties
Recent studies have highlighted the potential anticancer effects of benzothiazinone derivatives. The compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, it has been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanisms of action and potential as a chemotherapeutic agent .

Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been a focal point of research. It has been evaluated for its inhibitory effects on enzymes such as α-glucosidase, which is relevant in diabetes management. The structure-activity relationship studies suggest modifications to enhance its potency and selectivity towards target enzymes .

Material Science Applications

Supramolecular Chemistry
The unique structural features of benzothiazinones allow them to participate in supramolecular interactions. These compounds can form complexes with metal ions or other organic molecules, leading to applications in catalysis and material design. Their ability to act as ligands opens avenues for the development of new materials with tailored properties for electronic or photonic applications .

Nanotechnology
In nanotechnology, benzothiazinone derivatives have been explored for their role in drug delivery systems. Their amphiphilic nature aids in the formulation of nanoparticles that can encapsulate therapeutic agents, enhancing their bioavailability and targeting efficiency .

Case Studies and Research Findings

StudyFocusFindings
Antitubercular Activity Evaluation of antibacterial propertiesDemonstrated significant activity against multidrug-resistant Mycobacterium tuberculosis strains with IC50 values in the nanomolar range .
Cytotoxicity Assays Anticancer potentialShowed selective cytotoxicity towards breast cancer cell lines with an IC50 value significantly lower than standard chemotherapeutics .
Enzyme Inhibition Studies α-Glucosidase inhibitionIdentified as a potent inhibitor with an IC50 value indicating stronger activity compared to existing inhibitors like acarbose .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of this compound are influenced by substitutions at the N-1 position, the C-3 aminomethylene group, and the sulfone moiety. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Selected 1H-2,1-Benzothiazin-4(3H)-one 2,2-dioxide Derivatives

Compound Name N-1 Substituent C-3 Substituent Biological Activity/Properties Key References
(3E)-1-benzyl-3-{[(2-chlorobenzyl)amino]methylene}-... Benzyl (2-Chlorobenzyl)aminomethylene Potent NSAID; superior to Piroxicam®
1-Ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide Ethyl H (unsubstituted) Intermediate for halogenated derivatives
3,3-Dichloro-1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide Ethyl 3,3-Dichloro Enhanced halogen bonding; altered ring puckering
1-(2-Chloro-6-fluorobenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide 2-Chloro-6-fluorobenzyl H (unsubstituted) Improved metabolic stability
6-Bromo-1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide Ethyl 6-Bromo Bromine-induced steric effects; planar pyrane ring

Key Findings:

Substituent Effects on Bioactivity :

  • The benzyl and 2-chlorobenzyl groups at N-1 and C-3, respectively, enhance NSAID activity by improving target binding (e.g., cyclooxygenase inhibition) compared to smaller alkyl groups like ethyl .
  • Halogenation (e.g., 3,3-dichloro or 6-bromo substituents) alters ring conformation and intermolecular interactions. For example, 3,3-dichloro derivatives exhibit shorter C–Cl bonds (1.744–1.766 Å) versus C–Br (1.898 Å), impacting electronic distribution .

Conformational Flexibility :

  • X-ray crystallography reveals that the benzothiazine ring adopts a twist-boat conformation in derivatives like the 6-bromo analog (puckering parameters: S = 0.65, Θ = 51.4°, Ψ = 27.3°) . In contrast, unsubstituted derivatives (e.g., 1-ethyl) favor sofa conformations due to reduced steric hindrance .

Synthetic Versatility: Multicomponent reactions with active methylene nitriles yield fused 2-amino-4H-pyrans, which exhibit intramolecular hydrogen bonding (N–H···O, 2.02 Å) that stabilizes planar pyrane rings . Bis-adduct salts form when sterically hindered aldehydes are used, demonstrating the compound’s adaptability in drug design .

Comparative Pharmacokinetics: Fluorinated analogs (e.g., 1-(2-chloro-6-fluorobenzyl)) show improved metabolic stability due to reduced cytochrome P450-mediated oxidation, a property absent in non-halogenated derivatives .

Notes on Research Methodology and Tools

  • Crystallographic Analysis : Structures were resolved using SHELX software (SHELXL-2014 for refinement) and visualized via ORTEP-3, ensuring precise bond-length and angle measurements .
  • Conformational Metrics : Puckering parameters were calculated using Cremer-Pople coordinates, providing quantitative comparisons of ring distortions .
  • Synthetic Protocols: Reactions were monitored via TLC and HPLC, with yields optimized by varying solvents (e.g., ethanol vs. CCl4) and catalysts (e.g., triethylamine) .

Preparation Methods

Thiourea-Mediated Cyclization

Functionalization at Position 1: Benzyl Group Introduction

N-Alkylation Strategy

The benzyl group is introduced via nucleophilic substitution at the nitrogen atom of the benzothiazinone dioxide. Treatment with benzyl bromide (1.5 eq) in the presence of potassium carbonate (2 eq) in dimethylformamide (DMF) at 80°C for 8 hr affords the 1-benzyl derivative (Scheme 2).

Key Data:

  • Solvent: DMF > acetonitrile (higher polarity improves solubility).
  • Base: K₂CO₃ > NaHCO₃ (superior deprotonation efficiency).
  • Yield: 85% (isolated).

Functionalization at Position 3: (2-Chlorobenzyl)Amino Methylene Group

Condensation Reaction

The (3E)-configured methyleneamino group is installed via a Knoevenagel condensation between the ketone at position 3 and 2-chlorobenzylamine. Using titanium(IV) chloride as a Lewis catalyst in toluene under reflux (110°C, 12 hr), the reaction proceeds with high stereoselectivity (E:Z = 9:1).

Mechanistic Insight:

  • TiCl₄ facilitates imine formation by activating the carbonyl group.
  • Toluene’s high boiling point ensures complete dehydration.

Yield: 68% (E-isomer).

Comparative Analysis of Synthetic Routes

Step Method Reagents/Conditions Yield (%) Advantages
Core Formation Thiourea Pathway Thionyl chloride, THF, 0°C 72 High yield, avoids toxic reagents
Oxidation H₂O₂/AcOH 30% H₂O₂, 60°C 89 Scalable, mild conditions
N-Alkylation Benzyl Bromide K₂CO₃, DMF, 80°C 85 Efficient for bulky substituents
Condensation Knoevenagel TiCl₄, toluene, reflux 68 High E-selectivity

Challenges and Optimization

Stereochemical Control

The (3E)-configuration is favored by steric hindrance between the benzothiazinone ring and the 2-chlorobenzyl group. Microwave-assisted synthesis (100°C, 30 min) reduces reaction time while maintaining selectivity (E:Z = 8:1).

Purification

Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively separates the E-isomer from byproducts. Recrystallization from ethanol/water (1:1) enhances purity to >98%.

Scalability and Industrial Relevance

Continuous flow reactors have been proposed for large-scale production, reducing reaction times by 40% and improving consistency in oxidation and alkylation steps. Patent literature highlights the use of chlorosulfonic acid for sulfone formation in pilot-scale syntheses.

Q & A

Q. What are the common synthetic routes for preparing (3E)-1-benzyl-3-{[(2-chlorobenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide?

Methodological Answer: Two primary synthetic strategies are documented:

  • Route 1 (Condensation Reaction): React benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide derivatives with triethyl orthoformate and amines (e.g., 2-chlorobenzylamine) under reflux (130°C) in ethanol. Purification involves silica gel chromatography, yielding ~17–37% depending on substituents .
  • Route 2 (Chlorination): Chlorinate precursor compounds using N-chlorosuccinimide (NCS) and benzoyl peroxide in carbon tetrachloride, followed by recrystallization in ethanol .
    Key Variables: Solvent choice (polar vs. non-polar), stoichiometry of amine, and reaction time influence yield.

Q. How is the structural confirmation of this compound achieved?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR spectra identify proton environments and carbon frameworks, particularly the imine (CH=N) and benzothiazine moieties .
  • X-ray Crystallography: Resolve crystal packing and stereochemistry (e.g., E/Z isomerism at the methylidene group) .
  • Mass Spectrometry (MS): Confirm molecular weight via high-resolution MS (HRMS) .

Advanced Research Questions

Q. How can researchers optimize synthetic yield when discrepancies arise between reported methods?

Methodological Answer: Discrepancies in yields (e.g., 17% vs. 37% in similar routes ) often stem from:

  • Catalyst Loading: Adjust benzoyl peroxide or triethyl orthoformate ratios to enhance reaction efficiency.
  • Solvent Polarity: Ethanol vs. dichloromethane may alter reaction kinetics; screen solvents using Design of Experiments (DoE) .
  • Purification Techniques: Replace column chromatography with preparative HPLC for polar byproducts .

Q. What mechanistic insights explain the formation of Schiff base intermediates in the synthesis?

Methodological Answer:

  • Imine Formation: The reaction between 2-chlorobenzylamine and triethyl orthoformate proceeds via nucleophilic attack by the amine on the orthoester, followed by elimination of ethanol to form the CH=N bond .
  • Kinetic vs. Thermodynamic Control: Heating at 130°C favors the thermodynamically stable (E)-isomer, confirmed by NOESY NMR .

Q. How can environmental impacts of this compound be evaluated in interdisciplinary studies?

Methodological Answer:

  • Environmental Fate Studies: Assess biodegradability (OECD 301F test) and photostability under UV light .
  • Ecotoxicology: Use Daphnia magna or algal models to determine LC50/EC50 values for ecological risk assessment .
  • Computational Modeling: Predict partition coefficients (LogP) and bioaccumulation potential using QSAR tools .

Data Contradiction and Resolution

Q. How to resolve inconsistencies in NMR data for structurally analogous derivatives?

Methodological Answer:

  • Deuterated Solvent Effects: Compare spectra in DMSO-d6 vs. CDCl3 to identify solvent-induced shifts (e.g., amine proton exchange in DMSO) .
  • Dynamic Processes: Use variable-temperature NMR to detect tautomerism or rotational barriers affecting peak splitting .

Experimental Design and Theoretical Frameworks

Q. How to integrate this compound into a broader pharmacological study?

Methodological Answer:

  • Target Selection: Link to benzothiazine-based inhibitors (e.g., cyclooxygenase or kinase targets) via molecular docking .
  • Structure-Activity Relationship (SAR): Synthesize analogs with varied substituents (e.g., chloro vs. methoxy groups) to map pharmacophore requirements .

Q. What methodological frameworks guide the design of stability studies?

Methodological Answer:

  • ICH Guidelines: Follow Q1A(R2) for forced degradation (acid/base, oxidative, thermal stress) to identify degradation pathways .
  • Kinetic Modeling: Use Arrhenius plots to predict shelf-life under accelerated conditions .

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